N-[4-(dimethylsulfamoyl)phenyl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[4-(Dimethylsulfamoyl)phenyl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine-3-carboxamide core. Key structural features include:
- A 3-methylbutyl (isopentyl) chain attached to the pyrrolidine nitrogen, contributing to lipophilicity and membrane permeability.
- A carboxamide linker bridging the pyrrolidine and phenyl moieties, which may stabilize hydrogen-bonding interactions with biological targets.
Properties
Molecular Formula |
C18H27N3O4S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H27N3O4S/c1-13(2)9-10-21-12-14(11-17(21)22)18(23)19-15-5-7-16(8-6-15)26(24,25)20(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,23) |
InChI Key |
SIQMAAVLBQVOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylsulfamoyl)aniline with 3-methylbutylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a temperature of around 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases, such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal biochemical pathways.
Comparison with Similar Compounds
Key Differences :
Table 1: Structural and Bioactivity Comparison
Functional Group Analog: 1-[4-(Dimethylsulfamoyl)phenyl]-N-[2-(1H-Indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Key Differences :
Table 2: Pharmacokinetic Properties
Heterocyclic Analog: N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Key Differences :
- Core Heterocycle: Replaces pyrrolidine with a thiazolidinone ring, introducing sulfur and altering conformational flexibility.
- Therapeutic Implications: Thiazolidinones are associated with antimicrobial and antidiabetic activities, diverging from the sulfonamide-focused applications of the target compound.
Mechanistic and Functional Insights
- Sulfonamide Role : The dimethylsulfamoyl group in the target compound may inhibit carbonic anhydrases or other sulfonamide-sensitive targets, similar to FDA-approved drugs like acetazolamide .
- Lipophilicity vs. Toxicity : The 3-methylbutyl chain balances lipophilicity for membrane penetration while avoiding excessive cytotoxicity seen in analogs with bulkier substituents (e.g., compound with HEK cell toxicity at 117.4 µg/mL) .
Biological Activity
N-[4-(dimethylsulfamoyl)phenyl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide, a compound with a complex structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H20N2O3S
- Molecular Weight: 304.39 g/mol
Structural Features
| Feature | Description |
|---|---|
| Sulfamoyl Group | Contributes to biological activity |
| Pyrrolidine Ring | Enhances binding properties |
| Carboxamide Functional Group | Involved in interaction with targets |
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Pathways: The dimethylsulfamoyl group is known to interact with various enzymes, potentially inhibiting their activity and leading to altered metabolic pathways.
- Modulation of Receptor Activity: The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Antitumor Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anticancer Properties: In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models.
- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation in animal models, suggesting possible applications in treating inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines:
- Objective: To evaluate the cytotoxic effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
- Methodology: Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Findings: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM for MCF-7 and 12 µM for PC-3 cells.
-
Inflammation Model:
- Objective: To assess the anti-inflammatory effects in a carrageenan-induced paw edema model in rats.
- Methodology: Rats were administered the compound orally prior to carrageenan injection, and paw swelling was measured over time.
- Findings: The compound significantly reduced paw swelling compared to control groups, indicating effective anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
